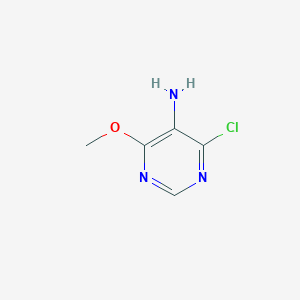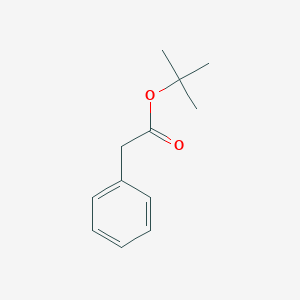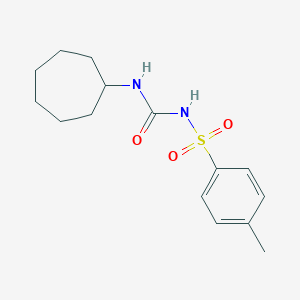
Heptolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptolamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of amide compounds and is known for its unique biochemical and physiological effects.
Scientific Research Applications
Heptolamide in Ophthalmology
- Impact on Corneal Physiology: Dorzolamide, a topical carbonic anhydrase inhibitor (CAI) related to heptolamide, has been found to have minimal impact on corneal thickness, endothelial cell count, and corneal sensibility in patients with open-angle glaucoma or ocular hypertension. This suggests that dorzolamide, and by extension heptolamide, is safe for the cornea during glaucoma therapy (Kaminski et al., 1998).
Heptolamide in Metabolism and Behavioral Studies
- Energy Homeostasis in Fish: A study on palmitoylethanolamide, which shares some characteristics with heptolamide, demonstrated its role in regulating energy homeostasis in goldfish. This could indicate a broader role for compounds like heptolamide in metabolic processes in various species (Gómez-Boronat et al., 2020).
Heptolamide in Neuropharmacology
- Cognitive Function Enhancement: The long-acting cholinesterase inhibitor heptyl-physostigmine, which is similar to heptolamide, showed potential in enhancing learning performance in rats, indicating possible applications in neurodegenerative diseases or cognitive impairments (Iijima et al., 1992).
Heptolamide in Drug Development and Safety
- Role in Drug Discovery: The process of drug discovery, which involves heptolamide-like compounds, has evolved significantly with the advancement of molecular biology and genomics. This progression has led to more efficient identification and optimization of drug targets (Drews, 2000).
- Potential in Safety Pharmacological Assessments: Heptolamide and related compounds can be instrumental in the development of humanized in vitro tests for safety assessments, enhancing the prediction of human hazard and reducing reliance on animal models (Stummann & Bremer, 2008).
properties
CAS RN |
1034-82-8 |
|---|---|
Product Name |
Heptolamide |
Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-cycloheptyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18) |
InChI Key |
QCCIACYFEQKAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
Other CAS RN |
1034-82-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



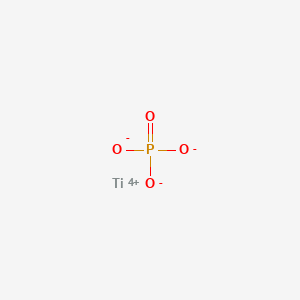
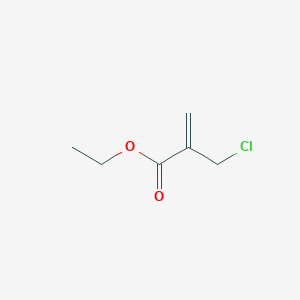






![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)

